molecular formula C28H23N5O4 B11145861 N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11145861
M. Wt: 493.5 g/mol
InChI Key: RYKXTCAFPCSSED-UHFFFAOYSA-N
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Description

This compound belongs to a class of polycyclic heteroaromatic carboxamides characterized by a fused triazatricyclo[8.4.0.0³,⁸]tetradeca-pentaene core. Its structure includes:

  • A 1,3-benzodioxole moiety at the N-substituent position, which is known for enhancing metabolic stability and modulating lipophilicity in bioactive molecules.
  • A 4-methylbenzyl group at the 7-position, contributing to steric bulk and hydrophobic interactions.
  • An imino group at the 6-position and a carboxamide at the 5-position, which serve as hydrogen bond donors/acceptors, critical for molecular recognition .

Synthetic routes for analogous compounds (e.g., ) suggest that the tricyclic core is likely assembled via cyclization reactions, possibly involving semicarbazide intermediates (as in ) or spirocyclic precursors (). Crystallographic refinement tools like SHELXL () and visualization software such as ORTEP-3 () are instrumental in resolving its complex 3D geometry and hydrogen-bonding networks.

Properties

Molecular Formula

C28H23N5O4

Molecular Weight

493.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C28H23N5O4/c1-17-5-7-18(8-6-17)15-33-25(29)20(13-21-26(33)31-24-4-2-3-11-32(24)28(21)35)27(34)30-14-19-9-10-22-23(12-19)37-16-36-22/h2-13,29H,14-16H2,1H3,(H,30,34)

InChI Key

RYKXTCAFPCSSED-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C=C(C2=N)C(=O)NCC4=CC5=C(C=C4)OCO5)C(=O)N6C=CC=CC6=N3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, including the formation of the benzodioxole ring, the introduction of the imino group, and the construction of the triazatricyclo framework. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.

Scientific Research Applications

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural homology with derivatives listed in , such as:

N-[(4-Fluorophenyl)methyl]-6-imino-11-methyl-2-oxo-7-pentyl-...

N-(3-bromobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-phenoxyacetamide (CAS: 877787-04-7): Incorporation of a sulfone group improves aqueous solubility but reduces membrane permeability.

Table 1: Key Structural and Physicochemical Comparisons

Compound Core Structure Key Substituents LogP* Hydrogen Bond Donors/Acceptors
Target Compound Triazatricyclo[8.4.0.0³,⁸] 1,3-Benzodioxole, 4-methylbenzyl ~3.2 4 donors, 6 acceptors
N-[(4-Fluorophenyl)methyl]-... Triazatricyclo[8.4.0.0³,⁸] 4-Fluorobenzyl, pentyl ~3.8 3 donors, 7 acceptors
8-(4-Dimethylaminophenyl)-... () Spiro[4.5]decane Benzothiazole, dimethylaminophenyl ~2.5 5 donors, 8 acceptors

*Predicted using fragment-based methods due to lack of experimental data in provided evidence.

Hydrogen Bonding and Crystal Packing

The target compound’s amide and imino groups likely form intermolecular hydrogen bonds, stabilizing its crystal lattice. Graph set analysis () predicts R₂²(8) motifs (two donors/acceptors forming an 8-membered ring), a pattern common in carboxamides. In contrast, ’s spiro compounds exhibit R₄⁴(12) motifs due to their extended conjugation.

Biological Activity

N-(1,3-benzodioxol-5-ylmethyl)-6-imino-7-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with significant potential in biological applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C24H23N5O4C_{24}H_{23}N_{5}O_{4} with a molecular weight of 445.5 g/mol. Its IUPAC name reflects its intricate structure, which includes a benzodioxole moiety and a triazatricyclo framework. The compound's structure is essential for its biological activity and interaction with various molecular targets.

PropertyValue
Molecular FormulaC24H23N5O4
Molecular Weight445.5 g/mol
IUPAC NameThis compound
InChI KeyGJNLDFQEDZECPO-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors involved in various signaling pathways. Preliminary studies suggest that it may modulate the activity of certain kinases associated with cancer progression and other diseases.

Potential Targets

  • Src Family Kinases (SFKs) : These non-receptor tyrosine kinases play a crucial role in cancer cell signaling and proliferation. Compounds similar to this one have shown high selectivity for SFKs over other protein kinases .
  • Enzymatic Pathways : The compound may influence metabolic pathways through enzyme inhibition or activation.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzodioxole have been reported to inhibit tumor growth in various cancer models by targeting SFKs and related pathways .

Antimicrobial Activity

There is emerging evidence suggesting that the compound may also possess antimicrobial properties. Studies on related compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential for development as an antimicrobial agent.

Study 1: In Vivo Efficacy

A study investigated the effects of a structurally similar compound on tumor growth in a xenograft model. The results showed a significant reduction in tumor size and improved survival rates in treated mice compared to controls .

Study 2: Pharmacokinetics and Safety

Another study focused on the pharmacokinetics of related compounds, highlighting their favorable absorption and distribution profiles in vivo. The compounds demonstrated low toxicity levels at therapeutic doses, making them suitable candidates for further clinical evaluation .

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